![molecular formula C12H19N3O3S2 B14205852 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid CAS No. 770698-10-7](/img/structure/B14205852.png)
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a benzene ring, a sulfonic acid group, and a hydrazinyl group attached to a pentylcarbamothioyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps One common method starts with the sulfonation of benzene to introduce the sulfonic acid groupThe final step involves the attachment of the pentylcarbamothioyl moiety, which can be achieved through a reaction with pentyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various nitrating agents are used under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydrazinobenzenesulfonic acid: Similar structure but lacks the pentylcarbamothioyl moiety.
p-Toluenesulfonic acid: Contains a sulfonic acid group but lacks the hydrazinyl and pentylcarbamothioyl groups
Uniqueness
4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is unique due to the presence of the pentylcarbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
770698-10-7 |
|---|---|
Molekularformel |
C12H19N3O3S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
4-[2-(pentylcarbamothioyl)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H19N3O3S2/c1-2-3-4-9-13-12(19)15-14-10-5-7-11(8-6-10)20(16,17)18/h5-8,14H,2-4,9H2,1H3,(H2,13,15,19)(H,16,17,18) |
InChI-Schlüssel |
BWHYMKOOMVKAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=S)NNC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


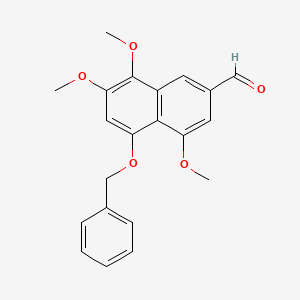

![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)

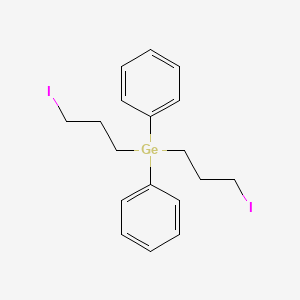
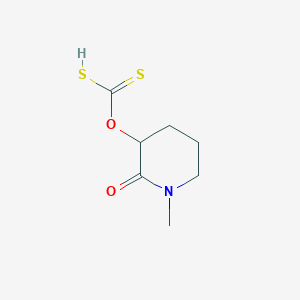
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
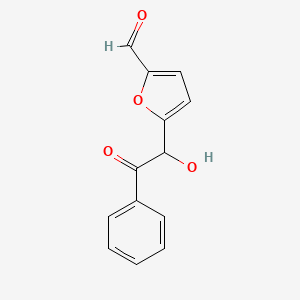

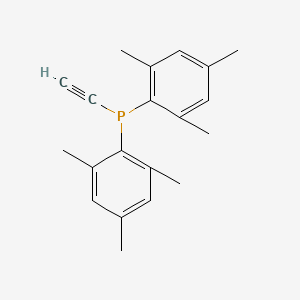
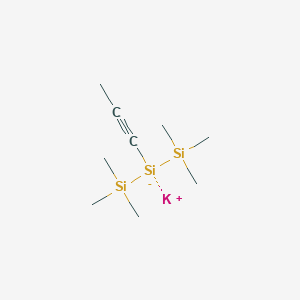
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
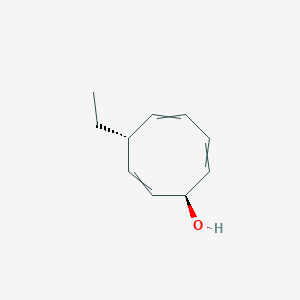
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
